3,4-Dimethylphenyl 4-tert-butylbenzoate
Description
3,4-Dimethylphenyl 4-tert-butylbenzoate is a benzoate ester derivative featuring a 3,4-dimethylphenyl group esterified to a 4-tert-butylbenzoic acid moiety. The compound is characterized by its bulky substituents: the 3,4-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, while the 4-tert-butyl group on the benzoate moiety enhances hydrophobicity and thermal stability. Such structural attributes make it relevant in materials science, polymer stabilizers, and pharmaceutical intermediates . Its synthesis typically involves esterification of 4-tert-butylbenzoic acid with 3,4-dimethylphenol under acidic or catalytic conditions.
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H22O2/c1-13-6-11-17(12-14(13)2)21-18(20)15-7-9-16(10-8-15)19(3,4)5/h6-12H,1-5H3 |
InChI Key |
KMKUKFVFSRAZHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The compound’s properties are influenced by substituent positioning and electronic effects. Comparisons with structurally analogous compounds reveal key differences:
- Steric Effects: The 3,4-dimethylphenyl group in the target compound creates greater steric hindrance compared to monosubstituted analogues (e.g., 4-methylphenyl derivatives), reducing reactivity in electrophilic substitutions .
- Electronic Effects : Methyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, OMe). For example, ethyl (3,4-dimethoxyphenyl)diazoacetate exhibits higher thermal stability than its methyl-substituted counterpart due to meta-methoxy’s σ-electron-withdrawing nature .
Thermal Stability
Thermogravimetric analysis (TGA) of diazoacetate derivatives (e.g., ethyl (3,4-dimethylphenyl)diazoacetate) shows that substituent electronic properties significantly influence decomposition temperatures (Tonset).
- Methyl groups provide moderate thermal stabilization, but less than methoxy or halogens.
- The 4-tert-butyl group on the benzoate moiety likely enhances thermal resistance compared to unsubstituted benzoates .
Solubility and Crystallinity
- The tert-butyl group increases lipophilicity, reducing aqueous solubility but improving compatibility with nonpolar matrices (e.g., polymers).
- In contrast, hydroxylated analogues (e.g., 2,4-di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate) exhibit even lower solubility due to additional hydrogen-bonding restrictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
